2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol;oxalic acid
Overview
Description
2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butylamino group, a phenoxy group, and an ethanol moiety, combined with oxalic acid. Its molecular structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial purposes.
Scientific Research Applications
2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is utilized in the formulation of specialty chemicals, including surfactants, emulsifiers, and corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol typically involves the reaction of 4-(4-Butan-2-ylphenoxy)butylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and butylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Mechanism of Action
The mechanism by which 2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol exerts its effects involves its interaction with specific molecular targets. The phenoxy and butylamino groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: Shares the butylamino and ethanol moieties but lacks the phenoxy group.
2-(Ethylamino)ethanol: Similar structure with an ethyl group instead of a butyl group.
2-(Methylamino)ethanol: Contains a methyl group in place of the butyl group.
Uniqueness
2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-butan-2-ylphenoxy)butylamino]ethanol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-14(2)15-6-8-16(9-7-15)19-13-5-4-10-17-11-12-18;3-1(4)2(5)6/h6-9,14,17-18H,3-5,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRUHGFXAHZJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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